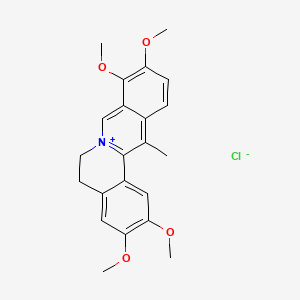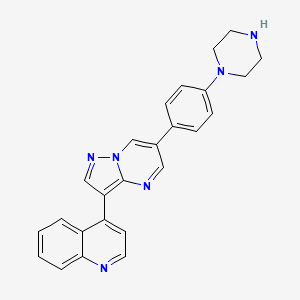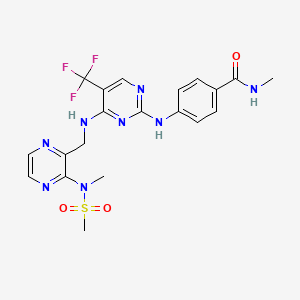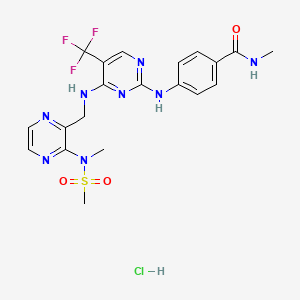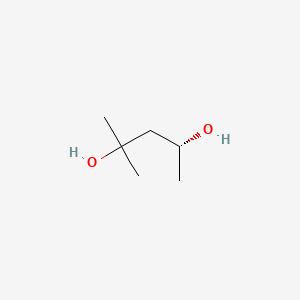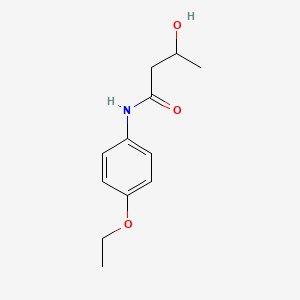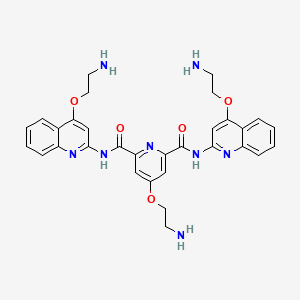
キフラポンナトリウム
概要
説明
科学的研究の応用
Quiflapon sodium has a wide range of scientific research applications, including:
作用機序
キフラポンナトリウムは、ロイコトリエンの生合成に必須である5-リポキシゲナーゼ活性化タンパク質(FLAP)を選択的に阻害することにより、その効果を発揮します。ロイコトリエンは、炎症と免疫応答に関与する脂質メディエーターです。 FLAPを阻害することにより、キフラポンナトリウムはロイコトリエンの産生を減らし、炎症プロセスを調節します .
キフラポンナトリウムの分子標的には、FLAPと炎症やアポトーシスに関与する下流シグナル伝達経路が含まれます。 この化合物は、c-Jun N末端キナーゼ(JNK)などのストレスキナーゼの活性化と遺伝子発現の調節を通じてアポトーシスを誘導することが示されています .
類似の化合物との比較
キフラポンナトリウムは、FLAP阻害における高い選択性と特異性でユニークです。類似の化合物には、以下が含まれます。
ジルートン: 別のロイコトリエン生合成阻害剤ですが、FLAPではなく、5-リポキシゲナーゼを直接標的とします。
アトリフラポン: 類似の生物活性を持つが化学構造が異なる新規FLAP阻害剤.
MK-886: キフラポンナトリウムに比べて特異性が低い、以前のFLAP阻害剤.
キフラポンナトリウムは、FLAPの強力かつ選択的な阻害により際立っており、ロイコトリエン生合成とその炎症や疾患における役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
Quiflapon sodium interacts with the 5-Lipoxygenase-activating protein (FLAP), inhibiting its function . FLAP plays a crucial role in the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses . By inhibiting FLAP, Quiflapon sodium disrupts the production of leukotrienes, potentially affecting various biochemical reactions within the body .
Cellular Effects
Quiflapon sodium has been shown to induce apoptosis in certain cell types . For instance, it has been reported to kill pancreatic cancer cells via induction of apoptosis . This process involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes .
Molecular Mechanism
The molecular mechanism of Quiflapon sodium involves its interaction with FLAP, leading to the inhibition of leukotriene biosynthesis . This disruption can lead to the induction of apoptosis in certain cells . Furthermore, Quiflapon sodium has been reported to downregulate protein kinase C-epsilon (PKCε), which plays a significant role in cell survival and proliferation .
Temporal Effects in Laboratory Settings
It has been reported that Quiflapon sodium induces apoptosis within hours of treatment .
Dosage Effects in Animal Models
It has been reported that hyperoxia groups of mice treated with Quiflapon sodium show alveolarization that resembles that of room air controls .
Metabolic Pathways
Quiflapon sodium is involved in the leukotriene biosynthesis pathway by inhibiting FLAP . Leukotrienes are metabolites of arachidonic acid and play key roles in mediating inflammatory responses .
Transport and Distribution
Given its role as a FLAP inhibitor, it is likely to be distributed to sites where leukotriene biosynthesis occurs .
Subcellular Localization
Given its role as a FLAP inhibitor, it is likely to be localized in the vicinity of the cellular membrane where FLAP and the associated leukotriene biosynthesis machinery are located .
準備方法
キフラポンナトリウムの合成は、入手しやすい出発物質から始まる複数のステップを伴います反応条件は、多くの場合、所望の生成物を得るために、有機溶媒、触媒、および特定の温度と圧力条件の使用を伴います .
キフラポンナトリウムの工業的製造方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最適化するように設計されています。 これらの方法は、バッチまたは連続フロー反応器での大規模反応、続いて結晶化、ろ過、クロマトグラフィーなどの精製ステップを伴う場合があります .
化学反応の分析
キフラポンナトリウムは、次のようなさまざまな化学反応を起こします。
酸化: キフラポンナトリウムは、特定の条件下で酸化されて、酸化された誘導体となることがあります。
還元: 還元反応は、キフラポンナトリウムの官能基を修飾するために使用することができます。
置換: キフラポンナトリウムは、ある官能基が別の官能基で置き換えられる置換反応を起こすことができます。
これらの反応で使用される一般的な試薬と条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素担持パラジウム)が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
キフラポンナトリウムは、次のような幅広い科学研究への応用があります。
類似化合物との比較
Quiflapon sodium is unique in its high selectivity and specificity for FLAP inhibition. Similar compounds include:
Zileuton: Another leukotriene biosynthesis inhibitor, but it targets 5-lipoxygenase directly rather than FLAP.
Atuliflapon: A novel FLAP inhibitor with similar biological activity but different chemical structure.
MK-886: An earlier FLAP inhibitor with less specificity compared to quiflapon sodium.
Quiflapon sodium stands out due to its potent and selective inhibition of FLAP, making it a valuable tool for studying leukotriene biosynthesis and its role in inflammation and disease .
特性
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURUCMVRRNPHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163579 | |
| Record name | Quiflapon Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147030-01-1 | |
| Record name | Quiflapon Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quiflapon Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIFLAPON SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321US0I5R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


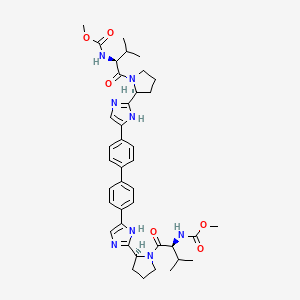

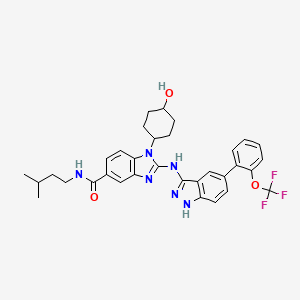
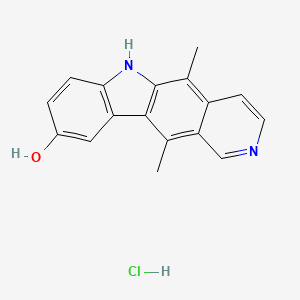
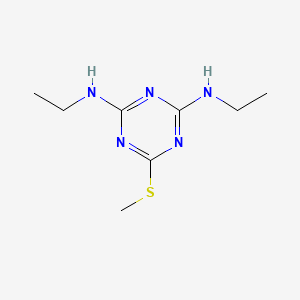
![2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B1662810.png)
